N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide

Description

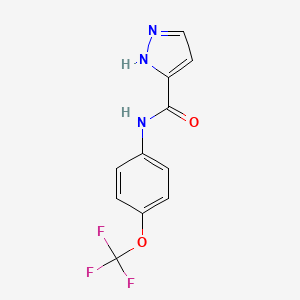

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)19-8-3-1-7(2-4-8)16-10(18)9-5-6-15-17-9/h1-6H,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLNVQOPWGVRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NN2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Agrochemicals: It is explored for its potential use as an insecticide or herbicide, leveraging its ability to disrupt biological processes in pests.

Mechanism of Action

The mechanism of action of N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach its target sites and exert its effects by modulating biochemical pathways .

Comparison with Similar Compounds

Key Observations :

Implications for Target Compound :

- The -OCF₃ group may mimic fluorophenyl motifs () in enhancing receptor binding through hydrophobic interactions .

- Dual functionality (e.g., enzyme inhibition) is plausible if the carboxamide participates in hydrogen bonding, as seen in .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Key Trends :

- The trifluoromethoxy group balances moderate lipophilicity and metabolic stability, advantageous for oral bioavailability .

Biological Activity

N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article summarizes the available research findings, including its synthesis, biological evaluations, and potential therapeutic applications.

1. Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of trifluoromethoxy-substituted phenyl derivatives with pyrazole-3-carboxylic acid derivatives. The general synthetic route includes:

- Formation of Pyrazole Ring : The initial step typically involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole core.

- Substitution Reaction : The introduction of the trifluoromethoxy group is achieved via electrophilic aromatic substitution on a phenyl ring.

- Carboxamide Formation : The final step involves the acylation of the pyrazole derivative to yield the carboxamide functionality.

2. Biological Activity Overview

This compound exhibits a range of biological activities, which are summarized in the following table:

3.1 Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit potent anti-inflammatory properties. In vitro studies have shown that these compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM, outperforming standard treatments like dexamethasone in certain assays .

3.2 Antimicrobial Properties

In antimicrobial assessments, this compound has been tested against various bacterial strains. Notably, it showed promising activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 128 µg/mL respectively . These findings suggest that the trifluoromethoxy group may enhance the compound's interaction with bacterial targets.

3.3 Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. It was found to inhibit AChE and BChE with IC50 values indicating effective binding and interaction with these enzymes . This suggests potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.

3.4 Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against malaria parasites, particularly through its action on PfATP4, a sodium pump essential for parasite survival . The structural modifications of pyrazole derivatives have been shown to significantly enhance their potency against malaria, suggesting a pathway for developing new antimalarial therapies.

4. Case Studies and Applications

Several case studies have explored the therapeutic potential of pyrazole derivatives:

- A study focused on a series of pyrazole carboxamides demonstrated that modifications at the 4-position significantly influenced biological activity, enhancing both anti-inflammatory and antimicrobial properties .

- Another investigation reported that specific structural alterations led to compounds with improved metabolic stability and aqueous solubility while maintaining high antiparasitic activity .

5. Conclusion

This compound represents a promising scaffold in drug discovery due to its multifaceted biological activities. Ongoing research into its mechanisms of action and optimization for specific therapeutic targets may yield novel treatments for inflammatory diseases, infections, and parasitic diseases.

Q & A

Q. What are the established synthetic methodologies for N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxamide, and what key reaction conditions optimize yield?

The synthesis typically involves a multi-step process starting with condensation reactions. For example, pyrazole-3-carboxylic acid derivatives are coupled with 4-(trifluoromethoxy)aniline using coupling agents like EDC·HCl and HOBt in chloroform or DMF. Key steps include:

- Amide bond formation : Activation of the carboxylic acid group with EDC/HOBt to react with the aniline derivative .

- Purification : Silica gel chromatography or recrystallization from ethanol/DMF to achieve >95% purity .

- Yield optimization : Reaction temperatures (25–60°C) and stoichiometric ratios (1:1.2 for amine:acid) are critical .

Q. How is the structure of this compound characterized using spectroscopic techniques?

- 1H/13C NMR : Pyrazole ring protons appear as singlets (δ 6.5–7.8 ppm), while the trifluoromethoxy group shows a distinct triplet in 19F NMR (δ −58 to −60 ppm) .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm carboxamide formation .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with m/z calculated for C₁₂H₉F₃N₂O₂ .

Q. What in vitro models are commonly used to assess the pharmacological activity of this compound?

- Antifungal assays : Inhibition of Gibberella zeae and Fusarium oxysporum growth at 50–100 µg/mL .

- Kinase inhibition : FLT3 and CDK2/4/6 enzymatic assays (IC₅₀ < 100 nM) using recombinant proteins .

Advanced Research Questions

Q. How do structural modifications at the pyrazole ring influence biological activity, and what SAR trends have been observed?

| Substituent | Biological Activity | Reference |

|---|---|---|

| 3-Trifluoromethyl | Enhanced antifungal activity (70% inhibition) | |

| 4-Methylpiperazinyl | Improved kinase selectivity (CDK2 IC₅₀ = 8 nM) |

Q. Key SAR Trends :

Q. What crystallographic data are available for related pyrazole carboxamides, and how do they inform conformation-activity relationships?

- Crystal structure analysis : Dihedral angles between the pyrazole ring and aryl groups (e.g., 80.21° for fluorophenyl in ) influence binding to targets like CDK2.

- Hydrogen bonding : Intramolecular N-H⋯N/F interactions stabilize bioactive conformations .

- Conformational flexibility : Envelope-shaped pyrazole rings (flap angle ~77°) correlate with higher receptor affinity .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole carboxamide derivatives?

Q. What strategies are employed to enhance the pharmacokinetic properties of pyrazole carboxamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.